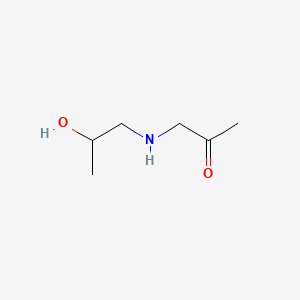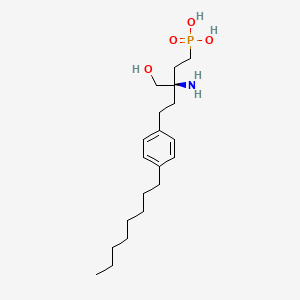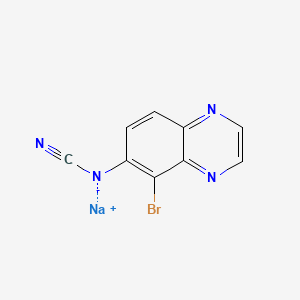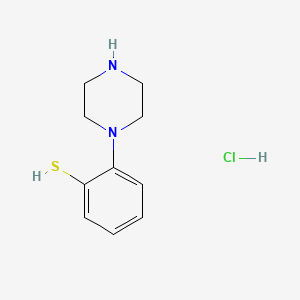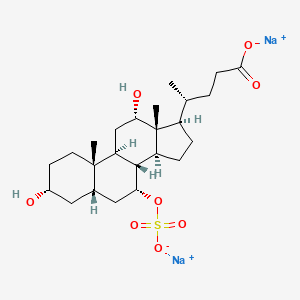
7-SulfocholicAcidDisodiumSalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Sulfocholic Acid Disodium Salt, also known as cholic acid 7-sulfate disodium salt, is a complex bile acid derivative. This compound is frequently utilized in research on various liver pathologies such as cholestasis. Its potential therapeutic efficacy extends beyond liver diseases to encompass a range of metabolic disorders, offering a promising avenue for further investigation and clinical application .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 7-Sulfocholic Acid Disodium Salt typically involves the sulfonation of cholic acid. The process begins with the reaction of cholic acid with sulfur trioxide or chlorosulfonic acid, leading to the formation of cholic acid 7-sulfate. This intermediate is then neutralized with sodium hydroxide to yield the disodium salt form. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of 7-Sulfocholic Acid Disodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is typically purified through crystallization and filtration techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 7-Sulfocholic Acid Disodium Salt undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
7-Sulfocholic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in bile acid metabolism and its effects on liver function.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of 7-Sulfocholic Acid Disodium Salt involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Cholic Acid: The parent compound of 7-Sulfocholic Acid Disodium Salt, used in bile acid research.
Deoxycholic Acid: Another bile acid derivative with similar applications in liver research.
Ursodeoxycholic Acid: A bile acid used therapeutically for liver diseases.
Uniqueness: 7-Sulfocholic Acid Disodium Salt is unique due to its sulfonated structure, which enhances its solubility and excretion compared to other bile acids. This property makes it particularly useful in research focused on liver detoxification and bile acid metabolism .
Propiedades
Fórmula molecular |
C24H38Na2O8S |
|---|---|
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
disodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O8S.2Na/c1-13(4-7-21(27)28)16-5-6-17-22-18(12-20(26)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)32-33(29,30)31;;/h13-20,22,25-26H,4-12H2,1-3H3,(H,27,28)(H,29,30,31);;/q;2*+1/p-2/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-;;/m1../s1 |
Clave InChI |
SJQFLGXDOGCPSN-RCVKHMDESA-L |
SMILES isomérico |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)[O-])O)C.[Na+].[Na+] |
SMILES canónico |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)[O-])O)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)
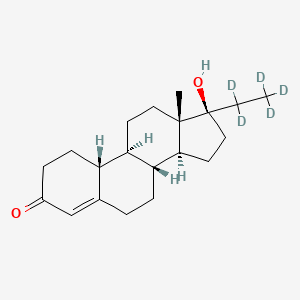
![(2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13838752.png)
